5-Chloro-2-(3-nitrophenyl)pyridin-3-ol
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Overview
Description
5-Chloro-2-(3-nitrophenyl)pyridin-3-ol: is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 5-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol typically involves multi-step organic reactions. One common method is the nitration of 5-chloro-2-phenylpyridine followed by hydroxylation. The nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step can be achieved using a base such as sodium hydroxide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide (DMF).
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed:
Reduction: 5-Amino-2-(3-nitrophenyl)pyridin-3-ol.
Substitution: Various substituted pyridin-3-ol derivatives.
Coupling: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic effects and used in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and dyes. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(3-Nitrophenyl)pyridine: Lacks the chlorine substitution, which may affect its reactivity and biological activity.
5-Chloro-2-phenylpyridine: Lacks the nitro group, which may reduce its potential for hydrogen bonding and other interactions.
2-(3-Aminophenyl)pyridine: The amino group provides different chemical properties compared to the nitro group.
Uniqueness: 5-Chloro-2-(3-nitrophenyl)pyridin-3-ol is unique due to the presence of both the chlorine and nitrophenyl groups. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H7ClN2O3 |
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Molecular Weight |
250.64 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-5-10(15)11(13-6-8)7-2-1-3-9(4-7)14(16)17/h1-6,15H |
InChI Key |
GERSKELNVZZIIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=C(C=N2)Cl)O |
Origin of Product |
United States |
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